(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate
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Overview
Description
- Its chemical formula is C30H27N1O6S, and it contains a chromone (benzo[c]chromen-3-one) core.
- The compound’s name suggests the presence of a methoxy group, a sulfonylamino group, and a hexanoate ester.
- It may have interesting pharmacological properties due to its structural features.
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- similar derivatives, such as (8-methoxy-6-oxobenzo[c]chromen-3-yl) acetate , have been reported .
- Industrial production methods likely involve multi-step syntheses, protecting group strategies, and purification techniques.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the chromone ring or the sulfonylamino group.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the aromatic ring could be replaced.
- Common reagents and conditions would depend on the specific reaction type.
- Major products could include regioisomers, stereoisomers, or different functional group modifications.
Scientific Research Applications
Biology: Studying its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).
Industry: Assessing its use in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other chromones, sulfonylamino derivatives, and esters.
- The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data on this exact compound are scarce
Properties
Molecular Formula |
C27H27NO7S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C27H27NO7S/c1-4-5-6-24(28-36(31,32)20-11-7-17(2)8-12-20)27(30)34-19-10-14-22-21-13-9-18(33-3)15-23(21)26(29)35-25(22)16-19/h7-16,24,28H,4-6H2,1-3H3 |
InChI Key |
RIFJSSDJTDTUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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